molecular formula C18H18ClN5O5 B2456042 N-(4-chloro-3-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide CAS No. 892158-25-7

N-(4-chloro-3-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide

Cat. No.: B2456042
CAS No.: 892158-25-7
M. Wt: 419.82
InChI Key: MXYGTTQDSZRRNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-3-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide is a complex organic compound characterized by the presence of nitro, chloro, and piperazine functional groups

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O5/c19-16-6-1-13(11-17(16)24(28)29)20-18(25)12-21-7-9-22(10-8-21)14-2-4-15(5-3-14)23(26)27/h1-6,11H,7-10,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYGTTQDSZRRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide typically involves multiple steps:

    Chlorination: The addition of chlorine atoms to the aromatic rings.

    Piperazine Introduction: The incorporation of the piperazine ring through nucleophilic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The nitro and chloro groups may participate in electron transfer reactions, while the piperazine ring can interact with biological receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-nitrophenyl)-N’-(3,4-dichlorophenylureido)oxamide
  • N-(4-chloro-3-nitrophenyl)-N’-(3-methylphenylureido)oxamide

Uniqueness

N-(4-chloro-3-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitro and chloro groups, along with the piperazine ring, distinguishes it from other similar compounds and may result in unique properties and applications.

Biological Activity

N-(4-chloro-3-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18_{18}H18_{18}ClN5_5O5_5
  • Molar Mass : 419.82 g/mol
  • CAS Number : 892158-25-7

The presence of both chloro and nitro groups on the phenyl rings suggests potential interactions with biological targets, which can enhance its pharmacological profile.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. A study involving chloroacetamides demonstrated that derivatives bearing halogenated phenyl groups showed significant efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The antimicrobial testing revealed:

Compound Activity Against Efficacy
N-(4-chlorophenyl)-2-chloroacetamideS. aureus, MRSAHigh
N-(3-bromophenyl)-2-chloroacetamideE. coli, C. albicansModerate

These findings suggest that the biological activity of chloroacetamides is influenced by the position and type of substituents on the phenyl ring, with halogenated compounds being particularly potent due to their lipophilicity, facilitating membrane penetration .

2. Structure-Activity Relationship (SAR)

The SAR analysis for this class of compounds indicates that the presence of electron-withdrawing groups (like nitro and chloro) on the aromatic rings enhances biological activity. The study highlighted that:

  • Compounds with para-substituted groups exhibited superior antimicrobial properties compared to ortho or meta substitutions.
  • The nitro group significantly contributes to the lipophilicity, aiding in cellular uptake.

Case Study 1: Antimicrobial Screening

In a comprehensive screening of newly synthesized N-(substituted phenyl)-2-chloroacetamides, it was found that those with para-substituted nitro groups had enhanced activity against both Gram-positive and Gram-negative bacteria. The study involved testing against various strains, revealing that:

  • Compounds with multiple nitro substitutions were particularly effective against resistant strains.

Case Study 2: QSAR Analysis

A quantitative structure-activity relationship (QSAR) approach was employed to predict the biological activity of similar compounds. The analysis utilized cheminformatics tools such as Molinspiration and SwissADME, confirming that:

  • Compounds meeting Lipinski’s Rule of Five exhibited favorable pharmacokinetic properties.

This analysis supports the hypothesis that structural modifications can lead to improved biological outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.